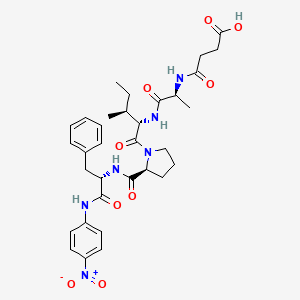

Suc-Ala-Ile-Pro-Phe-pNA

Description

Side Chain Variations

Replacing isoleucine with leucine (Suc-Ala-Leu-Pro-Phe-pNA) preserves the molecular formula ($$ \text{C}{33}\text{H}{42}\text{N}{6}\text{O}{9} $$) but alters hydrophobicity and enzyme specificity. The leucine side chain’s isobutyl group reduces steric hindrance compared to isoleucine’s sec-butyl group, enhancing binding to chymotrypsin-like proteases. Conversely, substituting isoleucine with alanine (Suc-Ala-Ala-Pro-Phe-pNA) shortens the side chain, decreasing affinity for prolyl isomerases.

Enzymatic Specificity

This compound is a preferred substrate for prolyl isomerases such as cyclophilin A, with a catalytic efficiency ($$ k{\text{cat}}/K{\text{m}} $$) of $$ 3.8 \times 10^{3} \, \text{M}^{-1}\text{s}^{-1} $$. In contrast, Suc-Ala-Ala-Pro-Phe-pNA exhibits higher affinity for α-chymotrypsin ($$ K_{\text{m}} = 1.7 \, \text{mM} $$) due to its reduced steric bulk.

Table 2: Comparison of Peptidyl-p-Nitroanilides

| Compound | Molecular Formula | Target Enzyme | $$ K_{\text{m}} $$ (mM) | $$ k{\text{cat}}/K{\text{m}} $$ ($$ \text{M}^{-1}\text{s}^{-1} $$) |

|---|---|---|---|---|

| This compound | $$ \text{C}{33}\text{H}{42}\text{N}{6}\text{O}{9} $$ | Cyclophilin A | 0.8 ± 0.1 | $$ 3.8 \times 10^{3} $$ |

| Suc-Ala-Leu-Pro-Phe-pNA | $$ \text{C}{33}\text{H}{42}\text{N}{6}\text{O}{9} $$ | Fungal serine protease | 1.2 ± 0.3 | $$ 2.1 \times 10^{3} $$ |

| Suc-Ala-Ala-Pro-Phe-pNA | $$ \text{C}{30}\text{H}{36}\text{N}{6}\text{O}{9} $$ | α-Chymotrypsin | 1.7 ± 0.2 | $$ 4.5 \times 10^{2} $$ |

Structural Adaptability

The phenylalanine-pNA moiety is conserved across analogs, ensuring consistent spectrophotometric detection. Modifications to the N-terminal succinyl group (e.g., acetylation) reduce solubility but increase membrane permeability in cell-based assays. Cyclopentane-modified analogs, such as cpPNA-9, demonstrate enhanced DNA binding affinity through pre-organized backbone conformations, though these are not directly applicable to peptidyl-p-nitroanilides.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S,3S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t20-,21-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWBGXHWQUFMJM-BIZIQFTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ile-Pro-Phe-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of amino groups using protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached using a reagent like p-nitrophenyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ile-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically due to its yellow color .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases like chymotrypsin, elastase, and cathepsin G.

Reaction Conditions: Typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 400-410 nm .

Scientific Research Applications

Enzyme Activity Assays

Suc-Ala-Ile-Pro-Phe-pNA is primarily utilized as a substrate for various proteases. Its structure allows researchers to measure enzyme activity and kinetics effectively.

These assays provide critical insights into enzyme kinetics and specificity, aiding in the understanding of proteolytic mechanisms.

Drug Development

The compound plays a crucial role in the design of peptide-based drugs. By studying how this compound interacts with various enzymes, researchers can optimize therapeutic efficacy.

- Case Study : In a study examining the PPIase (peptidyl-prolyl isomerase) activity of FKBP52 mutants, this compound was compared with another peptide substrate to evaluate changes in substrate specificity and turnover rates. The results indicated no significant differences among the variants tested, underscoring the compound's reliability in drug development contexts .

Biochemical Research

In biochemical studies, this compound assists in exploring protein folding and stability. It helps elucidate the mechanisms behind protein interactions and conformational changes.

- Thermodynamic Analysis : Research has shown that the free energy differences between cis and trans isomers of similar peptides can inform on stability and interaction dynamics .

| Peptide | ΔG° (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| Suc-Ala-Phe-Pro-Phe-pNA | 0.6 to -0.2 | 20.1 to 12.9 |

| Suc-Ala-Ala-Pro-Phe-pNA | 19.3 to 10.8 |

These findings contribute to a deeper understanding of protein structure-function relationships.

Diagnostics

This compound is employed in diagnostic assays to detect specific protease activities, which are crucial for identifying diseases.

- Example Application : The compound can be used to assess protease levels associated with certain cancers or inflammatory conditions, providing a potential biomarker for disease diagnosis .

Biotechnology

In biotechnology, this compound is integral to developing biosensors that detect proteolytic activity.

Mechanism of Action

The mechanism of action of Suc-Ala-Ile-Pro-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack by a serine residue in the active site. This leads to the cleavage of the peptide bond and the release of p-nitroaniline. The molecular targets are the peptide bonds within the substrate, and the pathways involved include the catalytic triad mechanism common to serine proteases .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₃₀H₃₆N₆O₉

- Molecular Weight : 624.64 g/mol

- CAS Number : 70967-97-4

- Applications : Substrate for chymotrypsin, human pancreatic elastase, cathepsin G, and PPIase activity assays .

Suc-AAPF-pNA is particularly valued for its specificity toward elastase-like enzymes, mimicking natural substrates such as elastin. Its sequence (Ala-Ala-Pro-Phe) is optimized for interactions with the hydrophobic active sites of these proteases .

The substitution of amino acids in the peptide sequence significantly alters substrate specificity, enzymatic affinity, and applications. Below is a detailed comparison of Suc-AAPF-pNA with structurally related analogs:

Table 1: Structural and Functional Comparison of Suc-X-Y-Pro-Phe-pNA Derivatives

Key Findings:

Amino Acid Hydrophobicity and Enzyme Specificity: Suc-AAPF-pNA (Ala-Ala) exhibits high affinity for elastases due to the small, hydrophobic Ala residues, which fit into the enzyme's active site . Substituting Ala with Leu (Suc-Ala-Leu-Pro-Phe-pNA) increases hydrophobicity, making it a preferred substrate for FKBP, a prolyl isomerase involved in protein folding . The charged Glu residue in Suc-Ala-Glu-Pro-Phe-pNA enables recognition by Pin1, a peptidyl-prolyl isomerase that targets phosphorylated Ser/Thr-Pro motifs in cell signaling .

Molecular Weight and Solubility :

- Bulky residues (e.g., Gln, Glu) increase molecular weight and may reduce solubility in aqueous buffers. Suc-Ala-Glu-Pro-Phe-pNA, for instance, requires DMSO for dissolution .

- Suc-AAPF-pNA, with its smaller Ala residues, demonstrates better solubility in Tris buffers (pH 9.0), facilitating kinetic assays .

Research Applications: Suc-AAPF-pNA: Used in uncoupled assays to measure PPIase activity without interference from proteases . Suc-Ala-Leu-Pro-Phe-pNA: Critical for studying FKBP’s role in immunosuppression and neurodegenerative diseases . Suc-Ala-Glu-Pro-Phe-pNA: A key tool in cancer research for evaluating Pin1 inhibitors .

Biological Activity

Suc-Ala-Ile-Pro-Phe-pNA , also known as succinyl-alanylleucylprolylphenylalanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. Its structure includes a sequence of amino acids that are crucial for its function as a substrate for various proteolytic enzymes. The compound is particularly notable for its role in studying the activity of serine proteases, which are enzymes that play vital roles in numerous biological processes, including digestion, immune response, and cell signaling.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₂N₆O₉ |

| Molecular Weight | 666.721 g/mol |

| CAS Number | 128802-78-8 |

| LogP | 3.859 |

| PSA | 219.83 |

The compound's molecular structure and properties make it an effective substrate for enzymatic reactions, particularly in studies involving the FK-506 binding protein (FKBP) and other proteases.

Enzymatic Substrates

This compound has been extensively studied for its role as a substrate in various enzymatic assays:

- Protease Activity : It serves as a substrate for several serine proteases, including chymotrypsin and trypsin. When these enzymes cleave the peptide bond, they release p-nitroaniline, which can be quantitatively measured to assess enzyme activity.

- FKBP Interaction : The compound is a known substrate of FKBP, which has peptidyl-prolyl isomerase activity. This interaction is significant in the context of immunosuppressive therapies where FKBP plays a critical role.

Case Studies

- Chymotrypsin Assay : In a study assessing chymotrypsin activity using this compound, researchers observed a direct correlation between enzyme concentration and the rate of p-nitroaniline release. This finding supports the use of this substrate for quantifying chymotrypsin activity in biological samples.

- Neutrophil Elastase Activity : Another investigation utilized this compound to evaluate neutrophil elastase activity in human serum samples. The results indicated elevated elastase levels in patients with inflammatory conditions, highlighting the compound's utility in clinical diagnostics.

- Subtilisin Proteolytic Activity : Research demonstrated that this compound could effectively measure subtilisin carlsberg activity, providing insights into the enzyme's kinetic parameters and substrate specificity.

Research Findings

Recent studies have focused on optimizing the use of this compound in various assay formats:

- Kinetic Studies : Kinetic parameters such as (Michaelis constant) and (maximum velocity) have been determined for several enzymes using this substrate, providing valuable data for enzyme characterization.

- Inhibitor Screening : The compound has been employed in high-throughput screening assays to identify potential inhibitors of serine proteases, aiding drug discovery efforts.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Chymotrypsin Activity | Direct correlation with enzyme concentration; effective quantification method. |

| Neutrophil Elastase | Elevated levels in inflammatory conditions; potential diagnostic marker. |

| Subtilisin Activity | Useful for determining kinetic parameters; aids in understanding enzyme specificity. |

Q & A

What is the primary biochemical application of Suc-Ala-Ile-Pro-Phe-pNA in enzyme kinetics research?

Level: Basic

Answer:

this compound is a chromogenic substrate commonly used to study protease or peptidyl-prolyl isomerase (e.g., Pin1) activity. The para-nitroaniline (pNA) moiety is cleaved enzymatically, releasing a yellow-colored product measurable at 405 nm. This allows real-time quantification of enzyme activity via spectrophotometry. Key applications include:

- Kinetic parameter determination (e.g., , ).

- Inhibitor screening (e.g., IC calculations for drug candidates) .

Methodological Tip: Always pre-dissolve the substrate in high-purity DMSO (e.g., 125 mg/mL) to ensure solubility and avoid batch variability .

How to design a kinetic assay using this compound to determine enzyme inhibition constants?

Level: Advanced

Answer:

Experimental Design:

- Variables: Substrate concentration (0.1–1.0 mM), inhibitor concentration (dose-response), pH (optimized for enzyme activity), and temperature (typically 25–37°C).

- Controls: Include no-enzyme and no-inhibitor controls to baseline signal and validate inhibition specificity.

Procedure:

Pre-incubate enzyme with inhibitor for 10–15 minutes.

Initiate reaction by adding substrate and monitor absorbance for 10–30 minutes.

Calculate initial reaction rates and fit data to competitive/non-competitive inhibition models using nonlinear regression (e.g., GraphPad Prism) .

Table 1: Example Inhibition Assay Parameters

| Parameter | Value/Range |

|---|---|

| Substrate (this compound) | 0.2–0.5 mM |

| Inhibitor | 0–100 µM |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5 |

| Detection Wavelength | 405 nm |

What are common sources of variability when using this compound in high-throughput screening?

Level: Advanced

Answer:

Key variability factors include:

- Substrate Solubility: Batch-to-batch DMSO quality affects dissolution; use fresh, anhydrous DMSO .

- Enzyme Stability: Pre-test enzyme activity under assay conditions to avoid time-dependent degradation.

- Signal Noise: Turbidity from precipitated substrate or contaminants; centrifuge samples pre-read.

Mitigation Strategy: - Include internal controls (e.g., a reference inhibitor) in each plate to normalize inter-assay variability .

How to optimize substrate concentration in assays with this compound to avoid substrate inhibition?

Level: Advanced

Answer:

Stepwise Optimization:

Perform a substrate saturation curve (0.05–2.0 mM) to identify the linear range.

Use the Michaelis-Menten equation to calculate and select substrate concentrations at 1–2× .

Test for inhibition at high concentrations (>5× ) by comparing reaction rates.

Example Data:

| [Substrate] (mM) | Initial Rate (ΔA/min) |

|---|---|

| 0.1 | 0.05 |

| 0.5 | 0.22 |

| 1.0 | 0.25 |

| 2.0 | 0.24 (inhibition) |

| Optimal concentration: 0.5 mM . |

What statistical methods are appropriate for analyzing kinetic data obtained from this compound-based assays?

Level: Basic

Answer:

- Linear Regression: Use Lineweaver-Burk plots for initial estimates of and .

- Nonlinear Regression: Fit raw data directly to the Michaelis-Menten equation for higher accuracy.

- Software: GraphPad Prism, SigmaPlot, or R packages (e.g.,

drcfor dose-response curves).

Best Practice: Report 95% confidence intervals for kinetic parameters and validate models using residual plots .

How to validate the specificity of this compound for a target enzyme in complex biological mixtures?

Level: Advanced

Answer:

Validation Protocol:

Inhibitor Studies: Co-incubate with known enzyme-specific inhibitors (e.g., juglone for Pin1) and measure residual activity.

Gel Electrophoresis: Use SDS-PAGE/zymography to confirm activity correlates with the target enzyme band.

Mass Spectrometry: Identify cleavage products to verify substrate specificity .

Table 2: Specificity Validation Workflow

| Step | Method | Expected Outcome |

|---|---|---|

| Inhibitor Addition | 50 µM juglone | >80% activity inhibition |

| Zymography | Casein-embedded gel | Clear digestion band |

What are the critical considerations for replicating published kinetic studies using this compound?

Level: Basic

Answer:

- Buffer Composition: Precisely replicate ionic strength and pH (e.g., 50 mM Tris vs. phosphate buffers).

- Enzyme Source: Use the same recombinant system (e.g., E. coli vs. mammalian expression) to avoid isoform variability.

- Data Normalization: Express activity as "% control" to align with published baselines.

Pro Tip: Contact authors for raw data or supplementary methods if key details (e.g., substrate preparation) are omitted .

How to resolve conflicting kinetic data from this compound assays conducted under varying pH conditions?

Level: Advanced

Answer:

Root Cause Analysis:

- Enzyme pH Optimum: Re-measure activity across pH 4.0–9.0 to identify optimal conditions.

- Substrate Stability: Test substrate degradation rates at different pH levels via pre-incubation controls.

Resolution Workflow:

Replicate assays with tighter pH control (±0.1 units).

Use a buffer system with overlapping pKa (e.g., HEPES for pH 7.0–8.0).

Compare results to structural studies of the enzyme’s active site protonation states .

What interdisciplinary approaches integrate this compound assays with omics technologies?

Level: Advanced

Answer:

- Proteomics: Couple activity assays with LC-MS/MS to identify enzyme isoforms in crude lysates.

- Transcriptomics: Correlate enzyme activity with mRNA expression levels (e.g., qRT-PCR).

- Cheminformatics: Use kinetic data to train machine learning models for inhibitor discovery .

How to address ethical considerations in animal studies involving this compound for in vivo validation?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.